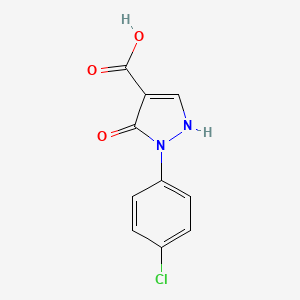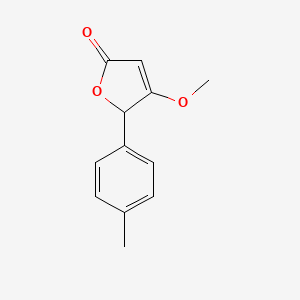![molecular formula C12H10N2OS B12890478 [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile CAS No. 107344-57-0](/img/structure/B12890478.png)
[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a sulfinyl group and an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods such as the Paal-Knorr synthesis, Hantzsch synthesis, or the Knorr synthesis.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.
Introduction of the Sulfinyl Group: The sulfinyl group is added via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring may also interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfonyl)acetonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-((2-(1H-Pyrrol-1-yl)phenyl)thio)acetonitrile: Similar structure but with a thioether group instead of a sulfinyl group.
2-((2-(1H-Pyrrol-1-yl)phenyl)amino)acetonitrile: Similar structure but with an amino group instead of a sulfinyl group.
Uniqueness
2-((2-(1H-Pyrrol-1-yl)phenyl)sulfinyl)acetonitrile is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
107344-57-0 |
|---|---|
Molekularformel |
C12H10N2OS |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
2-(2-pyrrol-1-ylphenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C12H10N2OS/c13-7-10-16(15)12-6-2-1-5-11(12)14-8-3-4-9-14/h1-6,8-9H,10H2 |
InChI-Schlüssel |
RTRZIWSQLHWMNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)S(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


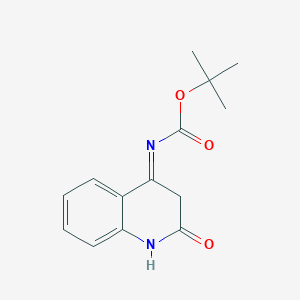
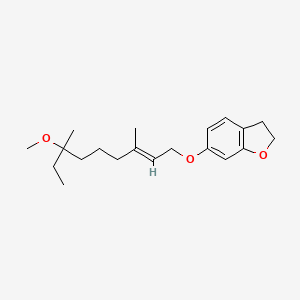
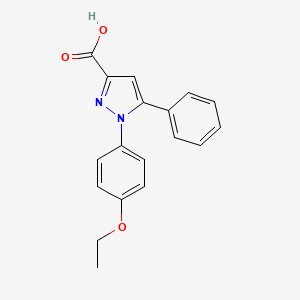
![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)
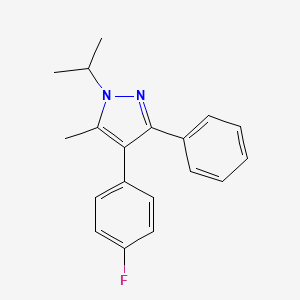
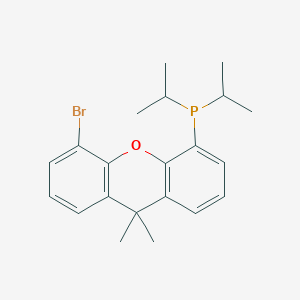
![2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
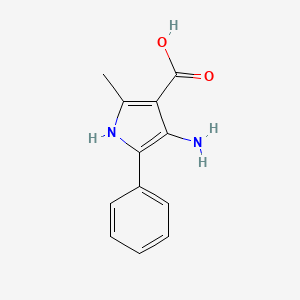
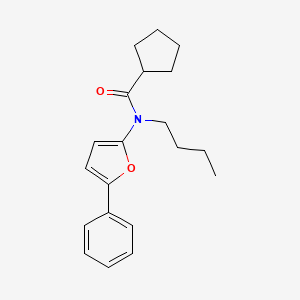
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

